4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4,7-dimethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-11-6-7-12(20-2)14-13(11)18-15(21-14)17-9-10-5-3-4-8-16-10/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUNUSXKYUURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with pyridin-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine has been investigated for its therapeutic potential, particularly in the following areas:
- Anti-inflammatory Activity : Studies indicate that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may exhibit similar effects.
- Anticancer Properties : Molecular docking studies have demonstrated significant binding affinities to proteins involved in cancer mechanisms. In vitro assays have shown that related compounds can modulate cell signaling pathways crucial for tumor growth .
Biological Research
The compound is utilized in biological studies to explore:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, benzothiazole derivatives have shown promise in inhibiting tubercular proteins.
- Molecular Interactions : Research has focused on understanding how this compound interacts with various biological targets through molecular docking simulations, which provide insights into its mechanism of action .
Material Science
Due to its unique chemical structure, this compound is being explored for applications in material science:
- Development of Novel Materials : The compound's properties make it a candidate for creating materials with specific functionalities, such as conductive polymers or sensors.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of thiazole derivatives, researchers synthesized various compounds and evaluated their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amines in cancer treatment.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amines showed significant antibacterial effects, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Position and Bioactivity :
- The 6-methoxy analog (compound 1 in ) exhibits antimitotic activity, suggesting that methoxy groups at specific positions (e.g., 6 vs. 4/7) influence biological targeting .
- Pyridine substitution (2- vs. 4-position) alters electronic interactions. For instance, N-(pyridin-4-ylmethyl) derivatives () may exhibit distinct binding profiles due to steric and electronic differences compared to pyridin-2-ylmethyl analogs .
Linker Modifications: Replacement of pyridin-2-ylmethyl with morpholinopropyl () introduces a flexible, polar linker, which may improve pharmacokinetic properties such as bioavailability and metabolic stability .
Electronic and Tautomeric Properties
- Dynamic Tautomerism : Quantum chemical studies () reveal that N-(pyridin-2-yl)thiazol-2-amine derivatives exhibit tautomerism, where the proton shifts between pyridine and thiazole nitrogens. This dynamic behavior could influence the target compound’s reactivity and interaction with biological targets .
- Divalent N(I) Character : Protonation of the pyridin-2-ylmethyl group may generate (L→N←L)⊕ configurations, enhancing electrophilicity and hydrogen-bonding capacity .
Pharmacokinetic and Solubility Considerations
- Water Solubility: The dual methoxy groups in the target compound likely improve aqueous solubility compared to non-polar analogs (e.g., brominated derivatives in ) .
- Bioavailability : Cyclobutyl-linked analogs () demonstrate that small, rigid substituents can enhance potency but may reduce bioavailability due to metabolic instability—a trade-off relevant to the target compound’s design .
Research Findings and Implications
- Antimicrobial Potential: While direct data on the target compound is lacking, benzothiazole-hydrazones () show potent antibacterial/antifungal activity, suggesting that methoxy and pyridinylmethyl groups could synergize for similar applications .
- Antimitotic Activity : The 6-methoxy analog () inhibits microtubule polymerization, highlighting the benzothiazole core’s relevance in oncology. The target’s 4,7-dimethoxy configuration may further optimize this activity .
Biological Activity
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine, with the molecular formula CHNOS and a molecular weight of 301.36 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with methoxy groups and a pyridinylmethyl moiety. Its structural uniqueness contributes to its diverse biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 4,7-dimethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
| CAS Number | 1350988-97-4 |
| Molecular Weight | 301.36 g/mol |
| Purity | 95% |
Antitumor Activity
Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole compounds demonstrated IC values less than that of doxorubicin, a standard chemotherapeutic agent . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.
Antimicrobial Activity
Several studies have reported the antimicrobial potential of thiazole derivatives. For example, compounds related to benzothiazole have been tested for antibacterial activity against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL . The presence of specific substituents on the thiazole ring significantly influences antimicrobial efficacy.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have been shown to possess AChE inhibitory activity with IC values as low as 2.7 µM . This suggests potential therapeutic applications in cognitive disorders.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.
- Receptor Interaction : The compound could bind to receptors affecting cellular signaling pathways.
These interactions lead to observed pharmacological effects such as anti-inflammatory and analgesic activities.
Case Studies and Research Findings
- Antitumor Activity Study : A structure-based study on thiazole derivatives demonstrated that modifications on the benzothiazole ring significantly impacted cytotoxicity against cancer cell lines. The most active compounds were those with specific methoxy substitutions .
- Neuroprotective Study : In vitro assays showed that certain derivatives inhibited AChE effectively, indicating their potential use in treating Alzheimer’s disease .
- Antimicrobial Research : Investigations into various thiazole compounds revealed that those with specific functional groups exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin .
Q & A
Q. What synthetic methodologies are most effective for preparing 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine?
- Methodological Answer: The compound can be synthesized via a multi-step process involving: (i) Condensation of 2-aminothiazole derivatives with substituted aldehydes or ketones under reflux in ethanol with catalytic acetic acid (e.g., as in the synthesis of 3,4-dimethoxy-benzylidene-4-phenyl-thiazol-2-yl-amine) . (ii) Functionalization of the pyridinylmethyl group via nucleophilic substitution or reductive amination, using reagents like POCl₃ for cyclization or ammonia for pH adjustment during precipitation . (iii) Purification via recrystallization (ethanol/water mixtures) and validation using HPLC (98–99% purity) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : To verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), pyridinyl protons (δ ~7.2–8.5 ppm), and thiazole ring protons .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
- X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally similar thiadiazole derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for low-efficiency steps in the synthesis of this compound?
- Methodological Answer: Low yields (e.g., 6% in some thiazole syntheses ) may arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates.
- Catalyst screening : Use Pd/C or CuI for coupling reactions involving pyridinylmethyl groups .
- Temperature control : Gradual heating (e.g., 90°C for POCl₃-mediated cyclization) to minimize decomposition .
Q. What computational tools are recommended for predicting the biological activity of this compound?
- Methodological Answer:
- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase domains) using crystal structures from the PDB .
- QSAR studies : Correlate substituent effects (e.g., methoxy vs. halogen groups) with antitumor activity using descriptors like logP and polar surface area .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How should contradictory biological activity data across studies be analyzed?
- Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may stem from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7) .
- Structural analogs : Compare substituent effects; e.g., replacing 4-methoxy with 4-fluorophenyl alters π-π stacking in docking poses .
- Meta-analysis : Use platforms like Cochrane Review to aggregate data from ≥3 independent studies .
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
- Methodological Answer:
- Prodrug design : Introduce acetylated or PEGylated groups to reduce hepatic clearance .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using human liver microsomes .
- Isotope labeling : Track metabolites via ¹⁴C-labeled analogs in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
